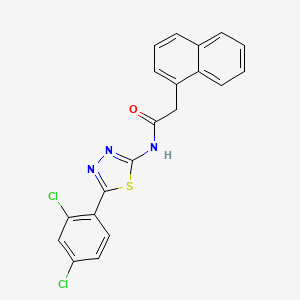
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C20H13Cl2N3OS and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H13Cl2N3S and a molecular weight of approximately 364.25 g/mol. The presence of the thiadiazole ring and the dichlorophenyl substituent are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds similar to this compound exhibited promising results. One derivative demonstrated an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
The anticancer activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of DNA and RNA Synthesis : Thiadiazole compounds have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Targeting Kinases : The heteroatoms in the thiadiazole ring may interact with key kinases involved in tumorigenesis .
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways .
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
- Antifungal Activity : Some derivatives have displayed antifungal properties against pathogens such as Candida albicans, outperforming established antifungals like itraconazole .
Summary of Biological Activities
特性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS/c21-14-8-9-16(17(22)11-14)19-24-25-20(27-19)23-18(26)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUXBMYIJWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














